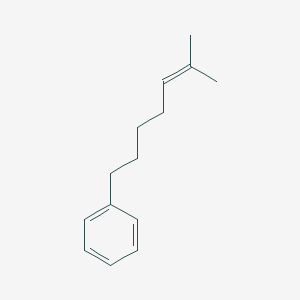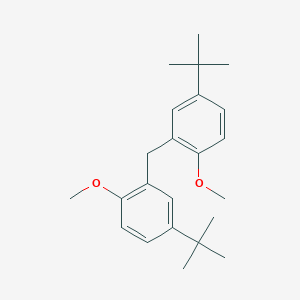![molecular formula C17H20O3 B14344900 2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol CAS No. 93727-88-9](/img/structure/B14344900.png)
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is an organic compound that features a propane-1,3-diol backbone with a 4-methoxyphenyl and a phenyl group attached to the central carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with benzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, making the process more efficient.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of brominated benzyl derivatives.
科学的研究の応用
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor binding: Interacting with cell surface receptors to trigger downstream signaling cascades.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: Similar backbone but lacks the aromatic groups.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the overall structure.
Benzyl alcohol: Shares the benzylic alcohol moiety but lacks the propane-1,3-diol structure.
Uniqueness
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is unique due to its combination of aromatic groups and diol functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
93727-88-9 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)-phenylmethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H20O3/c1-20-16-9-7-14(8-10-16)17(15(11-18)12-19)13-5-3-2-4-6-13/h2-10,15,17-19H,11-12H2,1H3 |
InChIキー |
WFJPMKPPOPWKDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


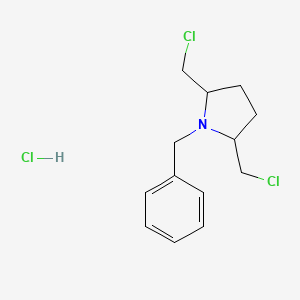


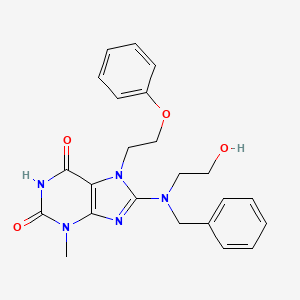
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

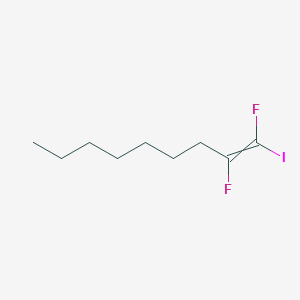

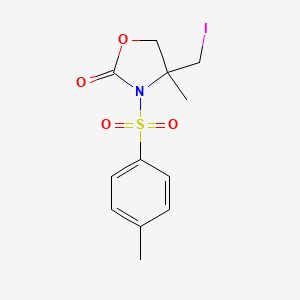
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
